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Compound of Interest

Compound Name: 5-Nitro-1H-indene

Cat. No.: B182640

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 5-
Nitro-1H-indene, a molecule of interest in various research and development sectors. Due to
the limited availability of direct experimental spectra for 5-Nitro-1H-indene in the public
domain, this document presents predicted spectral data based on the analysis of structurally
similar compounds and established principles of spectroscopy. It also outlines the standard
experimental protocols for obtaining such data.

Molecular Structure and Properties
e Molecular Formula: CoH7NO2[1]
e Molecular Weight: 161.16 g/mol [1][2]
e Structure:
InChl Key: OHNKSVVCUPOUDJ-UHFFFAQOYSA-N[1]

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 5-Nitro-1H-indene. These predictions are derived
from the known spectral characteristics of the indene backbone and the influence of a nitro
substituent on an aromatic ring.
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'H NMR (Proton NMR) Spectral Data (Predicted)

Solvent: CDCIs, Reference: TMS (6 0.00 ppm)

Chemical Shift (5,

Multiplicity Number of Protons  Assignment

ppm)

Aromatic H (ortho to
~8.1-83 d 1H

NO2)

Aromatic H (ortho to
~7.8-8.0 dd 1H

NO2)

Aromatic H (meta to
~74-76 d 1H

NO2)
~6.9-7.1 t 1H Vinylic H
~6.6-6.8 t 1H Vinylic H
~3.4-36 t 2H Allylic CH2

Rationale for Prediction: The presence of the electron-withdrawing nitro group is expected to
significantly deshield the aromatic protons, particularly those in the ortho and para positions,
shifting them downfield. The chemical shifts for nitrobenzene, which shows signals between 7.5
and 8.3 ppm, support this prediction.[3] The vinylic and allylic protons of the indene ring system
are expected to appear in their characteristic regions.

13C NMR (Carbon-13 NMR) Spectral Data (Predicted)

Solvent: CDCIs, Reference: CDClIs (0 77.16 ppm)
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Chemical Shift (6, ppm) Assighment

~ 148 - 150 Aromatic C-NO2 (ipso)
~ 145 - 147 Aromatic C

~142 - 144 Aromatic C
~130-132 Vinylic CH
~128-130 Vinylic CH
~123-125 Aromatic CH

~118- 120 Aromatic CH

~115- 117 Aromatic CH

~30-32 Allylic CH2

Rationale for Prediction: The carbon atom attached to the nitro group (ipso-carbon) is expected
to be significantly deshielded. The other aromatic carbons will also be affected by the nitro
group's electron-withdrawing nature. The expected chemical shifts are extrapolated from data
for nitrobenzene and indene.[3][4]

IR (Infrared) Spectral Data (Predicted)

Wavenumber (cm—?) Intensity Assignment
) Aromatic and Vinylic C-H
~ 3100 - 3000 Medium
stretch
~ 1600 - 1585 Medium Aromatic C=C stretch
~ 1550 - 1475 Strong Asymmetric NO2 stretch
~ 1360 - 1290 Strong Symmetric NOz2 stretch
~ 1500 - 1400 Medium Aromatic C=C stretch
Aromatic C-H out-of-plane
~900 - 675 Strong

bend
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Rationale for Prediction: The most characteristic IR absorptions for 5-Nitro-1H-indene are
expected to be the strong symmetric and asymmetric stretching vibrations of the nitro group.[5]
Aromatic C-H and C=C stretching vibrations are also expected in their typical ranges.[6]

MS (Mass Spectrometry) Data (Predicted)

m/z Ratio Relative Intensity Assignment

161 High Molecular lon [M]*

115 High [M - NOzJ*

89 Medium Loss of Cz2Hz from [M - NO2]*

Rationale for Prediction: In electron ionization (El) mass spectrometry, the molecular ion peak
is expected at m/z 161, corresponding to the molecular weight of 5-Nitro-1H-indene. A
prominent fragment is anticipated from the loss of the nitro group (NOz, 46 Da), resulting in a
peak at m/z 115. Further fragmentation of the indene ring structure is also expected.

Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, IR, and MS
spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

e Sample Preparation: Dissolve 5-10 mg of 5-Nitro-1H-indene in approximately 0.6 mL of a
deuterated solvent (e.g., chloroform-d, CDCIs). The solvent should be chosen based on the
solubility of the compound and its transparency in the spectral region of interest. Transfer the
solution to a clean, dry 5 mm NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

e 'H NMR Acquisition:
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o Tune and shim the spectrometer to optimize the magnetic field homogeneity.
o Acquire a one-dimensional proton spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use an appropriate number of scans to achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition:
o Switch the spectrometer to the carbon-13 frequency.

o Acquire a proton-decoupled 13C NMR spectrum to obtain singlets for each unique carbon
atom.

o Set the spectral width to encompass the expected range of carbon chemical shifts
(typically 0-220 ppm).[7]

o Alarger number of scans will be required compared to *H NMR due to the low natural
abundance of 13C.[7]

» Data Processing:

[e]

Apply Fourier transformation to the acquired free induction decays (FIDs).

o

Phase the resulting spectra.

[¢]

Reference the spectra to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

[¢]

Integrate the *H NMR signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:
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e Sample Preparation:

o KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous
potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using
a hydraulic press.

o Thin Film Method: If the sample is a low-melting solid or an oil, a thin film can be prepared
by melting a small amount between two salt plates (e.g., NaCl or KBr) or by dissolving the
sample in a volatile solvent, applying the solution to a salt plate, and allowing the solvent

to evaporate.[8]

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
o Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

[e]

o

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm™1).

[¢]

The final spectrum is presented as a plot of transmittance or absorbance versus

[¢]

wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS) for volatile compounds.

e |onization:
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o Electron lonization (El): The sample molecules are bombarded with a high-energy electron
beam (typically 70 eV), causing ionization and extensive fragmentation.[9][10] This is a
"hard" ionization technique useful for structural elucidation.[9]

e Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative
abundance of ions versus their m/z ratio.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral characterization of a
chemical compound like 5-Nitro-1H-indene.
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Compound Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectral analysis of 5-Nitro-1H-indene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1H-indene]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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